4-(Tert-butoxy)-2-hydroxybenzaldehyde

Regioselective synthesis Ortho-hydroxybenzaldehyde Protecting group strategy

4-(Tert-butoxy)-2-hydroxybenzaldehyde (CAS 1243282-19-0, C₁₁H₁₄O₃, MW 194.23) is a specialized organic compound belonging to the class of protected ortho-hydroxybenzaldehydes. It features an electrophilic aldehyde group and a nucleophilic hydroxyl group ortho to it on a benzene ring, with the phenolic hydroxyl at the 4-position protected as a bulky tert-butyl ether.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
Cat. No. B14824176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tert-butoxy)-2-hydroxybenzaldehyde
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC(=C(C=C1)C=O)O
InChIInChI=1S/C11H14O3/c1-11(2,3)14-9-5-4-8(7-12)10(13)6-9/h4-7,13H,1-3H3
InChIKeyNORYSKXEFMEFOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Tert-butoxy)-2-hydroxybenzaldehyde: A Strategic Ortho-Hydroxybenzaldehyde Building Block for Controlled Synthetic Elaboration


4-(Tert-butoxy)-2-hydroxybenzaldehyde (CAS 1243282-19-0, C₁₁H₁₄O₃, MW 194.23) is a specialized organic compound belonging to the class of protected ortho-hydroxybenzaldehydes. It features an electrophilic aldehyde group and a nucleophilic hydroxyl group ortho to it on a benzene ring, with the phenolic hydroxyl at the 4-position protected as a bulky tert-butyl ether [1]. This structural arrangement is specifically designed to address the chemoselectivity challenges inherent in using unprotected salicylaldehyde derivatives in complex synthetic sequences . As an intermediate, its primary value proposition lies in the orthogonal reactivity it provides: the aldehyde is free to undergo reactions while the phenolic oxygen is masked, preventing unwanted side reactions and enabling a modular, stepwise approach to molecular assembly .

Orthogonal aldehyde reactivity with phenol masked as tert-butyl ether
Compatible with basic and nucleophilic reaction conditions
Enables modular stepwise synthesis and chemoselective elaboration

4-(Tert-butoxy)-2-hydroxybenzaldehyde: Why Unprotected Analogs Are Not Interchangeable for Precise Synthesis


Directly substituting 4-(tert-butoxy)-2-hydroxybenzaldehyde with a simpler analog like salicylaldehyde (2-hydroxybenzaldehyde) or 4-hydroxybenzaldehyde in a procurement specification will likely lead to synthetic failure or a significant drop in yield. This is because the free phenolic hydroxyl group in these analogs is both a nucleophile and an acid, making it incompatible with many common reaction conditions required for the aldehyde group, such as those involving strong bases, organometallic reagents, or certain oxidants . For instance, a Grignard addition to the aldehyde of an unprotected ortho-hydroxybenzaldehyde would first deprotonate the acidic phenol, destroying the nucleophile . The tert-butoxy protecting group at the 4-position of our target compound is not a mere structural variation; it is a functional prerequisite that establishes a defined order of chemical operations, enabling the selective transformation of the aldehyde handle before deprotecting the phenol for subsequent downstream chemistry .

This protected compound
Unprotected analog (e.g., salicylaldehyde)
Phenol masked as tert-butyl ether; stable to bases and nucleophiles
Free phenol (pKa ~10) is deprotonated; quenches organometallic reagents
Aldehyde reactions proceed without interference from the phenolic group
Aldehyde addition may be blocked; theoretical 0% yield with Grignard reagents

Direct substitution with an unprotected ortho-hydroxybenzaldehyde may cause synthetic complications or significant yield loss. The orthogonal protecting group is required for base-sensitive aldehyde transformations.

4-(Tert-butoxy)-2-hydroxybenzaldehyde: Quantifiable Differentiation for Informed Procurement


Regiochemical Purity and Synthetic Fidelity: 4-Substituted vs. 3- and 5-Substituted Isomers

The precise substitution pattern of 4-(tert-butoxy)-2-hydroxybenzaldehyde is a key differentiator. While the 3- and 5-substituted analogs (CAS 623174-45-8 and 1243461-59-7) exist, this 4-substituted isomer provides a unique electronic environment. The tert-butoxy group at the 4-position (para to the aldehyde) exerts a strong electron-donating resonance effect (+M) that significantly increases electron density at the aldehyde carbon, making it less electrophilic and thus more selective in certain condensation reactions compared to an analog with a meta-substituent, where resonance is not a factor .

Regiochemical Purity
Class-level inference
4-substitution: +M resonance (σp ≈ -0.14) vs 3-substitution: +I only (σm ≈ +0.10)
Supports aldehyde reactivity tuning review
Electronic model; verify with specific conditions
Regioselective synthesis Ortho-hydroxybenzaldehyde Protecting group strategy

Orthogonal Protection for Sequenced Reactivity: A Quantitative Advantage Over Unprotected Salicylaldehyde

The tert-butyl protecting group is orthogonal to a wide range of reaction conditions. For instance, it is stable to basic and nucleophilic conditions but can be readily removed under acidic conditions (e.g., TFA, HCl). This is in stark contrast to an unprotected hydroxyl, which would be deprotonated by base (pKa ~10 for phenol), limiting the use of basic nucleophiles . While direct quantitative yield comparisons for a specific reaction with this exact compound are not present in the provided sources, the difference is stark: using a basic organometallic reagent on an unprotected analog results in 0% yield of the desired aldehyde addition product due to immediate proton transfer, whereas the protected version allows for the reaction to proceed .

Orthogonal Protection
Class-level inference
tBu-protected: Grignard addition possible; unprotected: 0% theoretical yield due to proton quench
Enables base-mediated aldehyde reactions
Class-level behavior; confirm with intended reagent set
Chemoselectivity Protecting group Orthogonal synthesis

Intramolecular Hydrogen Bonding and Conformational Stability: Differentiated Physical Properties

Ortho-hydroxybenzaldehydes are characterized by a strong intramolecular hydrogen bond between the phenolic hydrogen and the aldehyde oxygen. A computational study on 4-substituted-2-hydroxybenzaldehydes demonstrates that substituents significantly alter this hydrogen bond's geometry and the conformational equilibrium of the molecule [1]. The bulky tert-butoxy group at the 4-position in this compound introduces significant steric hindrance, which can further stabilize a specific rotamer and subtly alter the strength of the hydrogen bond compared to an unsubstituted or differently substituted analog, as inferred from class behavior .

H-Bond & Conformation
Cross-study comparable
4-tBuO group alters O-H···O distance and ν(O-H) stretching frequency
Distinct physical and spectroscopic profile
Computational model; experimental verification recommended
Intramolecular hydrogen bond Conformational analysis Spectroscopic properties

High-Value Application Scenarios for 4-(Tert-butoxy)-2-hydroxybenzaldehyde


Synthesis of Complex Pharmaceutical Intermediates Requiring Orthogonal Protection

This compound is ideally suited for the construction of complex, multi-functionalized drug candidates where the phenolic oxygen must be kept inert during a series of reactions on the aldehyde. For example, in the synthesis of certain benzofuran or coumarin derivatives (common pharmacophores), the aldehyde can be used to build the heterocyclic ring via a condensation reaction under basic conditions . The tert-butyl protecting group ensures the phenol does not interfere, and it can be cleanly removed in a subsequent step to reveal the free hydroxyl for further derivatization, such as glycosylation or alkylation. This orthogonal protection strategy is essential for achieving high yields and purity in the production of complex APIs .

Preparation of Functionalized Schiff Base Ligands for Catalysis and Materials Science

The free aldehyde group of 4-(tert-butoxy)-2-hydroxybenzaldehyde is an excellent handle for forming imines (Schiff bases) with a wide variety of amines . These resulting ligands can be used to chelate metal ions. The bulky tert-butoxy group introduces steric hindrance near the metal binding site, which is a well-established strategy to control the geometry and reactivity of the resulting metal complex, a key advantage over simpler benzaldehyde derivatives . The protected phenol can later be deprotected to provide an additional coordination site or a functional group for anchoring the complex to a solid support, enabling applications in asymmetric catalysis or the synthesis of metal-organic frameworks (MOFs).

Modular Building Block for Natural Product Analogue Synthesis

Many bioactive natural products feature ortho-hydroxybenzaldehyde motifs. This protected derivative allows for a modular, convergent synthesis of such compounds or their analogs. The aldehyde can be subjected to various reactions (e.g., Wittig, Horner-Wadsworth-Emmons, or organometallic additions) to extend the carbon framework . The tert-butyl protecting group is stable to these conditions but can be selectively cleaved with acid in the final synthetic steps to reveal the desired ortho-hydroxybenzaldehyde moiety without damaging the newly formed, often sensitive, molecular architecture. This enables a more efficient and higher-yielding route to complex natural product analogs for biological screening compared to routes starting from an unprotected building block .

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
Orthogonal protecting group strategy
Chemoselectivity and deprotection yield
Schiff base ligand preparation
Sterically controlled aldehyde reactivity
Metal complex geometry and anchoring
Natural product analog synthesis
Modular building block for convergent routes
Orthogonal deprotection and step efficiency

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